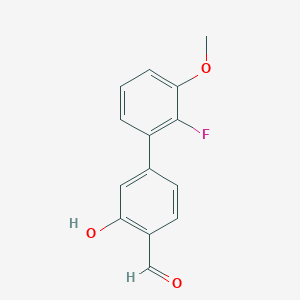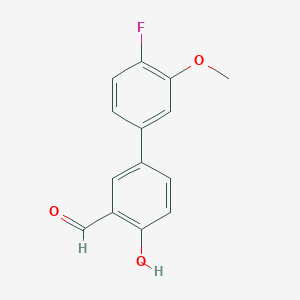
6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% (abbreviated as 6-CMPF-2F) is an aromatic compound that is widely used in scientific research. It is a phenolic compound, containing an aromatic ring with a hydroxyl group attached to it. 6-CMPF-2F has a molecular weight of 176.58 g/mol and a melting point of 91-93 °C. It is a white crystalline solid, insoluble in water, and soluble in methanol and ethanol. 6-CMPF-2F is widely used in biochemical and physiological studies, due to its ability to interact with various proteins and other molecules.
Mecanismo De Acción
The mechanism of action of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% interacts with various proteins and enzymes by forming a covalent bond with them. This covalent bond is believed to be responsible for the inhibition or activation of the protein or enzyme. Additionally, 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is believed to interact with other molecules, such as DNA and RNA, by forming hydrogen bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that it can act as an inhibitor or activator of various proteins and enzymes, depending on the concentration of the compound. Additionally, it has been shown to have some antioxidant activity, and it has been suggested that it may be able to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% in lab experiments is its ability to interact with various proteins and enzymes. This makes it a useful tool for studying the effects of various proteins and drugs on the activity of various enzymes. Additionally, 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage.
However, one of the main limitations of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is its low solubility in water. This makes it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, the mechanism of action of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not fully understood, making it difficult to predict how it will interact with various proteins and enzymes.
Direcciones Futuras
There are a number of potential future directions for research on 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. One of the most important areas of research is to further investigate the mechanism of action of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%, in order to better understand how it interacts with various proteins and enzymes. Additionally, further research could be done to investigate the potential therapeutic uses of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%, such as its potential antioxidant activity. Finally, further research could be done to investigate the potential toxicity of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%, in order to ensure its safe use in lab experiments.
Métodos De Síntesis
6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methylphenol with formic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-90 °C, and the yield of 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is typically 95%. Other methods, such as the reaction of 3-chloro-4-methylphenol with formaldehyde in the presence of an acid catalyst, can also be used to synthesize 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%.
Aplicaciones Científicas De Investigación
6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is widely used in scientific research, due to its ability to interact with various proteins and other molecules. It is used in biochemical and physiological studies, as it can act as a ligand or inhibitor for various proteins and enzymes. For example, it has been used to study the effects of various proteins on the activity of the enzyme acetylcholinesterase. Additionally, 6-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used to study the effects of various drugs on the activity of various enzymes, such as cytochrome P450.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMAMRUXSHPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685192 | |
| Record name | 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261953-46-1 | |
| Record name | 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















